8-(4-methoxyphenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione
Description
8-(4-methoxyphenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione is an oxaspirocyclic compound known for its unique structural features and diverse applications in various fields. The compound is characterized by a spirocyclic framework, which includes an oxygen atom, contributing to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
8-(4-methoxyphenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-17(2)14(12-6-8-13(21-3)9-7-12)22-16(20)18(15(17)19)10-4-5-11-18/h6-9,14H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPYGCNKXWOUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C2(C1=O)CCCC2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(4-methoxyphenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione involves several steps. One common method includes the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 4-methoxybenzylidene in the presence of a suitable catalyst. The reaction is typically carried out in an ethanol solution under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
8-(4-methoxyphenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
8-(4-methoxyphenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an antimicrobial and antitumor agent.
Mechanism of Action
The mechanism of action of 8-(4-methoxyphenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione involves its interaction with specific molecular targets. The presence of the spirocyclic framework and the oxygen atom contributes to its binding affinity and selectivity towards certain enzymes and receptors. The compound can inhibit the activity of microbial enzymes, leading to its antimicrobial effects. Additionally, it can interfere with cellular pathways involved in tumor growth, contributing to its antitumor activity .
Comparison with Similar Compounds
8-(4-methoxyphenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione can be compared with other similar spirocyclic compounds, such as:
- 8-(4-dimethylaminobenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
- 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
These compounds share the spirocyclic framework but differ in their substituents, leading to variations in their chemical properties and biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
